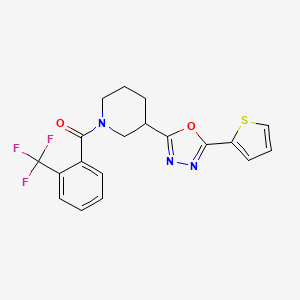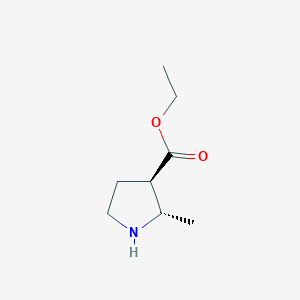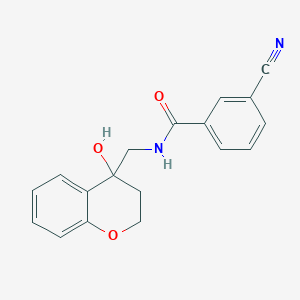
3-cyano-N-((4-hydroxychroman-4-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-cyano-N-((4-hydroxychroman-4-yl)methyl)benzamide” is a benzamide derivative with a cyano group at the 3-position and a 4-hydroxychroman-4-yl)methyl group attached to the nitrogen of the amide .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, benzamides can generally be synthesized through the reaction of a benzoic acid with an amine . The cyano group might be introduced through a cyanoacetylation reaction .Chemical Reactions Analysis
Benzamides, in general, can undergo a variety of reactions. The presence of the cyano group might make the compound more reactive. The hydroxy group in the chroman ring could potentially be involved in reactions as well .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide and hydroxy groups could impact its solubility .Scientific Research Applications
Antioxidant Activity
3-cyano-N-((4-hydroxychroman-4-yl)methyl)benzamide: and its derivatives have been studied for their potential antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to chronic diseases such as cancer and heart disease. The compound’s ability to scavenge free radicals and chelate metals makes it a candidate for further research in developing new antioxidant therapies .
Antibacterial Properties
The antibacterial activity of benzamide derivatives is another significant area of research. These compounds have shown varying degrees of effectiveness against both gram-positive and gram-negative bacteria. This suggests potential applications in developing new antibacterial agents, especially in the face of rising antibiotic resistance .
Anticancer Applications
Benzamide compounds, including 3-cyano-N-((4-hydroxychroman-4-yl)methyl)benzamide , have been synthesized and tested for their anticancer properties. They may inhibit enzymes like topoisomerase and cytochrome, which are involved in the growth of cancer cells. This opens up possibilities for these compounds to be used in cancer treatment, either alone or in combination with other chemotherapeutic agents .
Antifungal Testing
In addition to their antibacterial and anticancer activities, these compounds have also been evaluated for their antifungal properties. They have been tested against various strains of Candida, showing potential as antifungal agents. This could lead to new treatments for fungal infections, which are a significant concern in immunocompromised patients .
Drug Discovery
The structural versatility of benzamide derivatives makes them valuable in drug discovery. Their potential biological activities, such as anti-inflammatory and analgesic effects, make them candidates for the development of new drugs. The compound could be a key intermediate in synthesizing drugs with various therapeutic applications .
Industrial Applications
Beyond medical applications, benzamide derivatives have uses in industrial sectors. They can be utilized in the plastic and rubber industry, paper industry, and agriculture. Their chemical properties can be harnessed for various processes, such as improving material durability or as intermediates in chemical syntheses .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-cyano-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c19-11-13-4-3-5-14(10-13)17(21)20-12-18(22)8-9-23-16-7-2-1-6-15(16)18/h1-7,10,22H,8-9,12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMZTWJRNWMCKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)C3=CC=CC(=C3)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyano-N-((4-hydroxychroman-4-yl)methyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


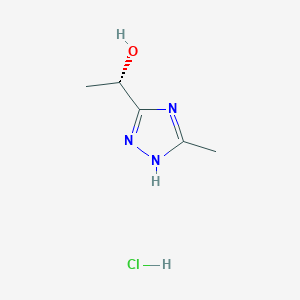


![1-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2858721.png)
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3,4,5,6,7,8,8a-octahydrocyclohepta[c]pyrrole-3a-carboxylic acid](/img/structure/B2858722.png)
![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-phenylacetamide](/img/structure/B2858724.png)
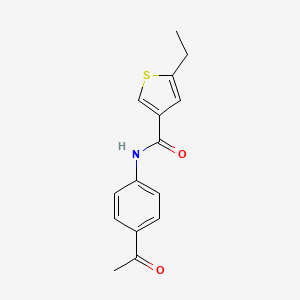

![N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2858728.png)
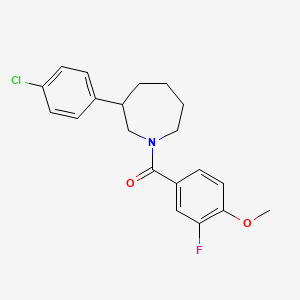
![N-(1-cyano-1-cyclopropylethyl)-2-{cyclopropyl[2-(4-fluorophenyl)ethyl]amino}acetamide](/img/structure/B2858732.png)
